

Experimental procedure for 3-Amino-1-morpholinopropan-1-one hydrochloride

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Compound of Interest

Compound Name: 3-Amino-1-morpholinopropan-1-one hydrochloride

Cat. No.: B063671

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An Application Note for the Synthesis and Characterization of **3-Amino-1-morpholinopropan-1-one hydrochloride**

Document ID: AN-AMP-2026 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of **3-Amino-1-morpholinopropan-1-one hydrochloride** (CAS No: 173336-90-8), a valuable intermediate in organic synthesis and drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and brain permeability.^[1] This guide details a robust two-step synthetic protocol, starting from the acylation of morpholine followed by a Gabriel synthesis to introduce the primary amine. The protocol includes detailed, step-by-step procedures, causality-driven explanations for experimental choices, and methods for analytical characterization, ensuring the synthesis of a pure, validated final compound.

Introduction and Significance

3-Amino-1-morpholinopropan-1-one hydrochloride is a synthetic organic compound that serves as a versatile building block. Its structure combines a reactive primary amine with a morpholine ring, a heterocycle frequently employed in the development of drugs targeting the

central nervous system (CNS).^[1] The morpholine ring's weak basicity and flexible conformation can facilitate favorable interactions with biological targets and improve the overall pharmacokinetic profile of a drug candidate.^[1]

This compound is structurally a derivative of β -alanine and can be considered a product of the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.^[2] ^[3] As a pharmaceutical intermediate, it holds potential for the synthesis of various therapeutic agents, including anticancer and antidepressant drugs.^[4] This guide provides a reliable experimental procedure to empower researchers to synthesize and validate this important chemical entity for their discovery programs.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

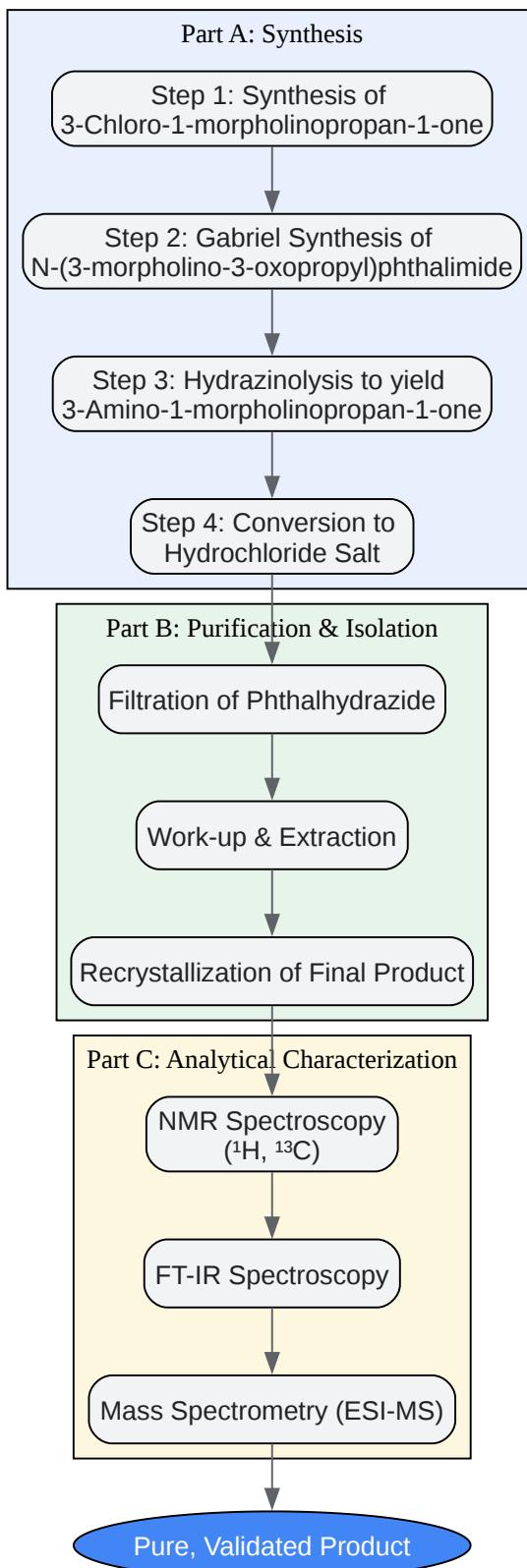
Property	Value	Source
CAS Number	173336-90-8	[4]
Molecular Formula	$C_7H_{15}ClN_2O_2$	[4]
Molecular Weight	194.66 g/mol	Calculated
Appearance	White crystalline solid	[4]
Melting Point	Approx. 175-180 °C	[4]
Solubility	Soluble in water and alcohol	[4]

Experimental Procedure: A Two-Step Synthetic Approach

The following protocol details a reliable pathway for the synthesis of **3-Amino-1-morpholinopropan-1-one hydrochloride**. The strategy involves the initial synthesis of an N-phthaloyl protected intermediate via a Gabriel synthesis, which is a classic and highly effective method for preparing primary amines without the risk of over-alkylation.

Synthesis Workflow Overview

The overall process from synthesis to final characterization is outlined in the workflow diagram below.



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Caption: Overall experimental workflow.

Step 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one

Principle: This step involves the acylation of morpholine with 3-chloropropionyl chloride. A base such as triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

- Morpholine (1.0 equiv)
- 3-Chloropropionyl chloride (1.05 equiv)
- Triethylamine (1.1 equiv)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

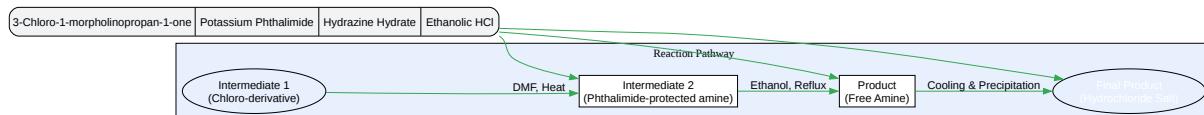
Protocol:

- Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.
- Dissolve morpholine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
- Cool the solution to 0 °C with stirring.
- Add a solution of 3-chloropropionyl chloride (1.05 equiv) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Gabriel Synthesis and Hydrochloride Salt Formation

Principle: The chloro-intermediate is reacted with potassium phthalimide. The resulting phthalimide derivative is then cleaved using hydrazine hydrate (hydrazinolysis) to release the free primary amine. Finally, the amine is converted to its stable hydrochloride salt.



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Caption: Gabriel synthesis pathway.

Materials:

- 3-Chloro-1-morpholinopropan-1-one (1.0 equiv)
- Potassium phthalimide (1.1 equiv)
- Dimethylformamide (DMF), anhydrous

- Hydrazine hydrate (1.5 equiv)
- Ethanol
- Concentrated Hydrochloric Acid (HCl)

Protocol:

- Dissolve the crude 3-chloro-1-morpholinopropan-1-one (1.0 equiv) and potassium phthalimide (1.1 equiv) in anhydrous DMF.
- Heat the mixture to 80-90 °C and stir for 6-8 hours.
- After cooling to room temperature, pour the reaction mixture into ice water to precipitate the phthalimide intermediate. Filter the solid, wash with water, and dry.
- Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equiv).
- Reflux the mixture for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.
- Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
- Cool the ethanolic filtrate in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
- The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and then diethyl ether.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure **3-Amino-1-morpholinopropan-1-one hydrochloride** as a white crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of the final product in Deuterium Oxide (D₂O) or DMSO-d₆ for analysis.

- Rationale: NMR provides unambiguous structural information by mapping the chemical environment of all protons (¹H) and carbon atoms (¹³C) in the molecule.

Expected Spectral Data:

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H NMR	~8.1 (broad s)	s	-NH ₃ ⁺
~3.6-3.7 (m)	m	4H, Morpholine (-O-CH ₂ -)	
~3.4-3.5 (m)	m	4H, Morpholine (-N-CH ₂ -)	
~3.2 (t)	t	2H, -CH ₂ -NH ₃ ⁺	
~2.9 (t)	t	2H, -C(=O)-CH ₂ -	
¹³ C NMR	~172.0	-	C=O (Amide)
~66.5	-	Morpholine (-O-CH ₂ -)	
~45.8, 42.1	-	Morpholine (-N-CH ₂ -)	
~36.0	-	-CH ₂ -NH ₃ ⁺	
~33.5	-	-C(=O)-CH ₂ -	

Note: Shifts are predictive and may vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

- Rationale: FT-IR is used to identify the key functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-2800	N-H stretch	Ammonium (-NH ₃ ⁺)
2950-2850	C-H stretch	Aliphatic
~1650	C=O stretch	Amide I band
~1550	N-H bend	Primary amine salt
~1115	C-O-C stretch	Ether (Morpholine)

Mass Spectrometry (MS)

Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample amount in methanol or water.

- Rationale: MS confirms the molecular weight of the synthesized compound.

Expected Result:

- [M+H]⁺: Calculated m/z for C₇H₁₅N₂O₂⁺ is 159.11. The spectrum should show a prominent peak at or near this value.

Safety and Handling Precautions

General Guidance: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[5]

- Chemical Hazards:
 - 3-Chloropropionyl chloride: Corrosive, lachrymator. Reacts violently with water.
 - Morpholine: Flammable and corrosive.
 - Hydrazine hydrate: Toxic, suspected carcinogen. Handle with extreme care.

- Hydrochloric Acid: Highly corrosive. Causes severe skin and eye damage.
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][6]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
- Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

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